molecular formula C10H14N4O3 B1679798 Proxyphylline CAS No. 603-00-9

Proxyphylline

Cat. No. B1679798
CAS RN: 603-00-9
M. Wt: 238.24 g/mol
InChI Key: KYHQZNGJUGFTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proxyphylline is a derivative of theophylline . It is used as a cardiac stimulant, vasodilator, and bronchodilator . It is intended for research, analysis, and scientific education .


Synthesis Analysis

The synthesis of Proxyphylline involves the triethylamine-mediated regioselective ring-opening of racemic propylene oxide . Nitrates of theophylline derivatives were synthesized by esterification of 7-hydroxyalkyl theophylline derivatives with fuming nitric acid .


Molecular Structure Analysis

The molecular formula of Proxyphylline is C10H14N4O3 . The average molecular weight is 238.247 . The IUPAC Standard InChIKey is KYHQZNGJUGFTGR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Proxyphylline is a solid substance . Its physical and chemical properties include a density of 1.5±0.1 g/cm3, a boiling point of 487.2±51.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .

Scientific Research Applications

Molecular Characteristics and Mechanisms

Proxyphylline, a methylxanthine derivative of theophylline, is known for its ability to relax smooth muscles, especially bronchial muscles. Its primary mechanism of action involves inhibiting cAMP or cGMP phosphodiesterases, thereby increasing intracellular levels of these second messengers. Additionally, it exhibits an adenosine antagonistic effect on CD4 lymphocytes and inhibits mediator release from mast cells, reducing lung sensitivity to allergens and inflammation-causing substances. Proxyphylline also acts as a CNS stimulant and influences cardiac activity (Definitions, 2020).

Anti-Candida and Anticancer Properties

Research has identified novel proxyphylline derivatives with dual antifungal and anticancer activities. Certain synthesized 1,3-dimethylxanthine derivatives (proxyphylline analogues) demonstrated significant effectiveness against Candida albicans and cancer cell lines. These compounds were found to disrupt fungal adhesion, damage mature biofilms, induce necrosis in planktonic cells, and cause biochemical and morphological changes in cell wall polysaccharide contents. Their antineoplastic activity was particularly evident against human breast adenocarcinoma and peripheral blood T lymphoblast cell lines (Borowiecki et al., 2018).

Drug Delivery Systems

Proxyphylline has been studied for its release from various drug delivery systems. Techniques like surface extraction and surface-preferential crosslinking in poly(vinyl alcohol) hydrogels have been investigated to reduce the burst effect and control drug release. This research aimed to modify the surface characteristics to regulate drug diffusion during initial release stages, thereby managing the release profile without altering long-term release rates (Huang et al., 2002).

Pharmacokinetics and Metabolism

Studies on the metabolism of proxyphylline have revealed that its primary metabolic process in humans is N3-demethylation. The metabolite, identified as 1-methyl-7-(2-hydroxypropyl)xanthine, was found to be as active as the parent drug in certain pharmacological activities, despite its lack of detection in the systemic circulation. This indicates that the metabolite may not participate significantly in proxyphylline's in vivo pharmacological activity (Tarrus et al., 1981).

Combination Therapies

Research into combination therapies involving proxyphylline has been conducted. For instance, studies on the synergistic effects of theophylline, proxyphylline, and diprophylline on tracheal smooth muscle relaxation have shown that these compounds, when used together, exhibit an overadditive synergistic effect. This suggests a potential for enhanced therapeutic efficacy in combination treatments, particularly for conditions like asthma (Kukovetz et al., 1983)

Safety And Hazards

Proxyphylline is harmful if swallowed . It is advised against ingestion, inhalation, and dermal use . It is classified as having acute toxicity (oral), Category 4 according to Regulation (EC) No. 1272/2008 [CLP] .

properties

IUPAC Name

7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHQZNGJUGFTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023536
Record name Proxyphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Proxyphylline

CAS RN

603-00-9
Record name Proxyphylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proxyphylline [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxyphylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13449
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name proxyphylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name proxyphylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proxyphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proxyphylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROXYPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13G1DMN4P0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proxyphylline
Reactant of Route 2
Reactant of Route 2
Proxyphylline
Reactant of Route 3
Reactant of Route 3
Proxyphylline
Reactant of Route 4
Reactant of Route 4
Proxyphylline
Reactant of Route 5
Proxyphylline
Reactant of Route 6
Reactant of Route 6
Proxyphylline

Citations

For This Compound
928
Citations
K Selvig, M Ruud-Christensen… - Journal of medicinal …, 1983 - ACS Publications
… of proxyphylline havebeen separated via their correspondingcamphanates. Synthesis of (+)-proxyphylline … the two enantiomers or between the enantiomers and racemic proxyphylline. …
Number of citations: 19 pubs.acs.org
K Selvig, KS Bjerve - Acta Pharmacologica et Toxicologica, 1982 - Wiley Online Library
… in human lung tissue by proxyphylline and its main metabolite … The apparent inhibition constant of proxyphylline was 0.6–… relatively weaker than the proxyphylline metabolite. The …
Number of citations: 8 onlinelibrary.wiley.com
M Ruud-Christensen, AJ Aasen, KE Rasmussen… - … of Chromatography B …, 1989 - Elsevier
… proxyphylline camphanates after injection into the liquid chromatograph. The recovery of proxyphylline from plasma was 88% (coefficient of variation = 4% ) and proxyphylline was …
Number of citations: 9 www.sciencedirect.com
P Borowiecki, A Rudzka, T Reiter, W Kroutil - Bioorganic Chemistry, 2022 - Elsevier
Alcohol dehydrogenases (ADHs; EC 1.1.1.1) have been widely used for the reversible redox reactions of carbonyl compounds (ie, aldehydes and ketones) and primary or secondary …
Number of citations: 3 www.sciencedirect.com
P Borowiecki, D Paprocki, A Dudzik… - The Journal of organic …, 2016 - ACS Publications
A novel synthetic route for preparation of proxyphylline enantiomers using a kinetic resolution (KR) procedure as the key step is presented. The reactions were catalyzed by immobilized …
Number of citations: 27 pubs.acs.org
K Takeda, Y KATANO, Y NAKAGAWA… - The Japanese Journal …, 1977 - jstage.jst.go.jp
… in the following order, aminophylline;-proxyphylline-theoes beriven. Antagonism towards adenosine … , while the poten tiation produced by proxyphylline and theoesberiven was minimal. …
Number of citations: 6 www.jstage.jst.go.jp
LC Harfouche, N Couvrat, M Sanselme… - Crystal Growth & …, 2020 - ACS Publications
A cocrystal screening of the chiral drug “proxyphylline” (PXL) and achiral coformers was performed using dry or solvent assisted grinding and evaporation methods, yielding 10 different …
Number of citations: 14 pubs.acs.org
UJ Griesser, ME Auer, A Burger - Microchemical journal, 2000 - Elsevier
… [13], [19], this paper deals with the crystal forms of racemic proxyphylline [(RS)-3,7-dihydro-7-(2-… The existence of two modifications of proxyphylline with the melting points of 134–136C (…
Number of citations: 19 www.sciencedirect.com
X Huang, CS Brazel - Chemical Engineering Communications, 2003 - Taylor & Francis
… The results of our experiments with proxyphylline are shown in Figure 2 as a function of the … release rate of proxyphylline from PVA hydrogels loaded with 20wt% proxyphylline. Cross-…
Number of citations: 50 www.tandfonline.com
K Selvig, KS Bjerve - Scandinavian Journal of Clinical and …, 1977 - Taylor & Francis
A specific, simple and rapid high-pressure liquid chromatographic method has been developed for the quantitation of proxiphylline in serum. Other methylated xanthines, and a variety …
Number of citations: 7 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.